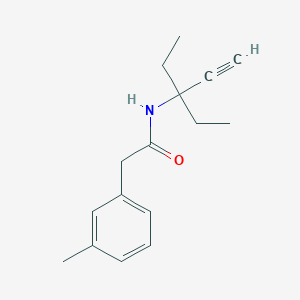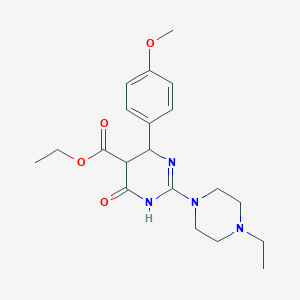
N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine (BBMT) is a chemical compound that belongs to the family of triazine diamines. It has been extensively studied for its potential applications in various scientific research fields, such as biochemistry, pharmacology, and medicinal chemistry. BBMT is synthesized through a series of chemical reactions, and its mechanism of action involves the inhibition of certain enzymes that are responsible for the growth and proliferation of cancer cells.
Mecanismo De Acción
N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, it inhibits the activity of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are essential for the synthesis of DNA and RNA in cancer cells. By inhibiting these enzymes, N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine prevents the cancer cells from replicating and dividing, ultimately leading to their death.
Biochemical and physiological effects:
N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine has been shown to have potent inhibitory effects on cancer cell growth and proliferation. It has also been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine is its potent inhibitory effects on cancer cell growth and proliferation. It has also been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine has some limitations for lab experiments. It is a relatively complex compound to synthesize, which may limit its availability for research purposes. Additionally, its mechanism of action involves the inhibition of certain enzymes that are essential for normal cell function, which may limit its potential use in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine. One area of interest is the development of N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine-based cancer therapies. Researchers are currently exploring the use of N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine in combination with other chemotherapeutic agents to enhance its efficacy and reduce its toxicity. Another area of interest is the development of N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine-based diagnostic tools for cancer detection. Researchers are currently exploring the use of N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine as a fluorescent probe for imaging cancer cells. Finally, researchers are also exploring the potential use of N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
Métodos De Síntesis
N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine can be synthesized through a multistep process, starting with the reaction of 4-butoxybenzaldehyde with methylamine to form N-(4-butoxybenzyl)methylamine. This intermediate is then reacted with cyanogen bromide and sodium azide to form N-(4-butoxybenzyl)-N-methyl-2,4-diazidobenzylamine. The final step involves the reduction of the diazide compound with palladium on carbon to form N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine.
Aplicaciones Científicas De Investigación
N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine has been extensively studied for its potential applications in various scientific research fields, such as biochemistry, pharmacology, and medicinal chemistry. It has been found to have potent inhibitory effects on certain enzymes that are responsible for the growth and proliferation of cancer cells. N-(4-butoxybenzyl)-N-methyl-1,3,5-triazine-2,4-diamine has also been studied for its potential use as a diagnostic tool for cancer detection.
Propiedades
IUPAC Name |
2-N-[(4-butoxyphenyl)methyl]-2-N-methyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-3-4-9-21-13-7-5-12(6-8-13)10-20(2)15-18-11-17-14(16)19-15/h5-8,11H,3-4,9-10H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAMTEGGBOTKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN(C)C2=NC=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-({[({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}methyl)-2-furoate](/img/structure/B5397394.png)
![N-cycloheptyl-2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoacetamide](/img/structure/B5397402.png)
![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine](/img/structure/B5397404.png)

![(4-oxo-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5397423.png)
![4-(1H-imidazol-1-ylmethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5397424.png)
![4-(cyclopropylmethyl)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5397432.png)
![ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5397440.png)
![N-(4-{[3-(3,5-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5397449.png)
![3,5-dichloro-N,4-dimethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B5397452.png)
![4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5397457.png)
![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5397458.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5397481.png)